2-[4-(3-methoxybenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol
Description
2-[4-(3-methoxybenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol is a complex organic compound that features a piperazine ring substituted with a 3-methoxybenzoyl group and a thiophene ring
Properties
IUPAC Name |
[4-(2-hydroxy-2-thiophen-2-ylethyl)piperazin-1-yl]-(3-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-23-15-5-2-4-14(12-15)18(22)20-9-7-19(8-10-20)13-16(21)17-6-3-11-24-17/h2-6,11-12,16,21H,7-10,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNNAEETYSSVKRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCN(CC2)CC(C3=CC=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-methoxybenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol typically involves multiple steps:
Formation of the piperazine ring: This can be achieved by reacting ethylenediamine with a suitable dihalide.
Introduction of the 3-methoxybenzoyl group: This step involves the acylation of the piperazine ring using 3-methoxybenzoyl chloride in the presence of a base such as triethylamine.
Attachment of the thiophene ring: This can be done through a nucleophilic substitution reaction where the thiophene ring is introduced using a suitable thiophene derivative.
Final hydroxylation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone.
Reduction: The carbonyl group in the 3-methoxybenzoyl moiety can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Hydrolysis: The ester linkage in the 3-methoxybenzoyl group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Sodium methoxide or other strong nucleophiles.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products
Oxidation: Formation of a ketone.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted derivatives.
Hydrolysis: Formation of carboxylic acids and alcohols.
Scientific Research Applications
Antimicrobial Properties
Research has indicated that compounds with similar structures exhibit antimicrobial activity. For instance, derivatives of piperazine and thiophene have been evaluated for their effectiveness against various bacterial strains. Studies show that modifications in the side chains significantly affect their antimicrobial potency, suggesting that the methoxybenzoyl and thiophene groups may enhance activity against specific pathogens .
Antitumor Activity
The compound's structural features suggest potential antitumor properties. Similar piperazine derivatives have been studied for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of the thiophene ring is known to enhance cytotoxicity against cancer cells by interacting with critical cellular pathways .
Synthesis and Characterization
The synthesis of 2-[4-(3-methoxybenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol has been achieved through multi-step organic reactions involving:
- Piperazine Derivatives : Starting materials are typically synthesized from readily available piperazine.
- Substitution Reactions : The introduction of the methoxybenzoyl group is performed via acylation methods.
- Formation of Thiophene Moiety : This is often achieved through cyclization reactions involving thiophene precursors.
Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry confirm the structure and purity of the synthesized compound .
Study on Antimicrobial Efficacy
In a recent study, a series of piperazine derivatives were tested for antimicrobial efficacy against gram-positive and gram-negative bacteria using the disk diffusion method. Among these, compounds similar to this compound showed significant inhibition zones, indicating strong antibacterial activity .
Antitumor Research
In vitro studies involving cancer cell lines demonstrated that the compound induced cytotoxicity through apoptosis. Flow cytometry analyses revealed an increase in sub-G1 phase cells, indicating DNA fragmentation typical of apoptotic cells. This suggests that the compound may serve as a lead structure for developing new anticancer agents .
Mechanism of Action
The mechanism of action of 2-[4-(3-methoxybenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol involves its interaction with specific molecular targets:
Molecular Targets: It may interact with receptors or enzymes in the central nervous system.
Pathways Involved: It could modulate neurotransmitter pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-[4-(3-methoxybenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-one: Similar structure but with a ketone group instead of a hydroxyl group.
2-[4-(3-methoxybenzoyl)piperazin-1-yl]-1-(furan-2-yl)ethan-1-ol: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
Hydroxyl Group: The presence of the hydroxyl group in 2-[4-(3-methoxybenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol makes it more reactive in certain chemical reactions compared to its ketone analog.
Thiophene Ring: The thiophene ring imparts unique electronic properties to the compound, which can influence its interactions with biological targets.
Biological Activity
The compound 2-[4-(3-methoxybenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol is a novel piperazine derivative that has attracted attention due to its potential biological activities. This article explores the synthesis, biological properties, and mechanisms of action of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 409.6 g/mol. The structure features a piperazine ring, a thiophene moiety, and a methoxybenzoyl group, which are significant for its biological activity.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Methoxybenzoyl Group : This can be synthesized via acylation of piperazine with 3-methoxybenzoic acid.
- Formation of the Thiophene Ring : The thiophene component can be synthesized from thiophene derivatives through various cyclization reactions.
- Coupling Reaction : The final step involves coupling the piperazine derivative with the thiophene using coupling agents like EDCI in the presence of a base.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that piperazine derivatives can induce apoptosis in cancer cell lines, demonstrating their potential as anticancer agents .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that it possesses antibacterial and antifungal activities against various strains, making it a candidate for further development in treating infections .
The mechanism through which this compound exerts its biological effects may involve:
- Enzyme Inhibition : It may inhibit specific enzymes related to cancer progression or microbial resistance.
- Receptor Interaction : The compound could interact with neurotransmitter receptors, which is common among piperazine derivatives, influencing neurological functions .
Case Studies
- Antitumor Study : A study involving the evaluation of similar piperazine derivatives demonstrated enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin .
- Antimicrobial Study : Another investigation highlighted the efficacy of methoxybenzoyl-piperazine compounds against resistant bacterial strains, suggesting a potential therapeutic application in infectious diseases .
Data Summary
| Biological Activity | Test Organism/Cell Line | Result |
|---|---|---|
| Antitumor | FaDu hypopharyngeal cells | Induced apoptosis |
| Antibacterial | Staphylococcus aureus | Significant inhibition |
| Antifungal | Candida albicans | Effective growth suppression |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
